2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Overview
Description
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the morpholine ring and the sulfonyl group in its structure contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway . This disruption can lead to cell cycle arrest and inhibition of cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in nucleotide and DNA synthesis, resulting in cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells or microbial cells . As a result, the compound exhibits antimicrobial and antitumor activities .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular proliferation. Additionally, this compound interacts with other proteins and biomolecules, including carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . The compound can induce cell cycle arrest in the G1 phase, leading to reduced cellular proliferation. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as dihydrofolate reductase, inhibiting their catalytic activity . This binding is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, toxic effects become apparent, including adverse impacts on liver and kidney function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal biochemical activity without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and carbonic anhydrase, affecting their catalytic activities . These interactions can lead to changes in metabolic fluxes and alterations in the levels of various metabolites. The compound’s impact on metabolic pathways is significant, as it can modulate the overall metabolic state of the cell, influencing processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be directed to specific organelles, such as the nucleus, through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Scientific Research Applications
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
- N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
- 2-chloro-N-(4-chlorophenyl)acetamide
Uniqueness
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to the presence of both the chloro and morpholine sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-12(16)14-10-1-3-11(4-2-10)20(17,18)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYLAAPCNFQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368536 | |
Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35959-60-5 | |
Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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